molecular formula C6H11BrO2 B12732416 (-)-Ethyl 2-bromobutyrate CAS No. 130233-25-9

(-)-Ethyl 2-bromobutyrate

Cat. No.: B12732416
CAS No.: 130233-25-9
M. Wt: 195.05 g/mol
InChI Key: XIMFCGSNSKXPBO-YFKPBYRVSA-N
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Description

(-)-Ethyl 2-bromobutyrate: is an organic compound with the molecular formula C6H11BrO2. It is a colorless liquid characterized by its bromine and ester functional groups. This compound is known for its applications in organic synthesis and is used as a reagent in the preparation of various organic compounds, including pharmaceutical intermediates and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hell–Volhard–Zelinsky Reaction: This method involves the bromination of butyric acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2).

    Industrial Production Methods: Industrially, the compound can be synthesized by the esterification of 2-bromobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed:

Mechanism of Action

The mechanism by which (-)-Ethyl 2-bromobutyrate exerts its effects involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The ester functional group also allows for reactions such as hydrolysis and reduction .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

130233-25-9

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

ethyl (2S)-2-bromobutanoate

InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

XIMFCGSNSKXPBO-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)OCC)Br

Canonical SMILES

CCC(C(=O)OCC)Br

Origin of Product

United States

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